Guanosine pentaphosphate
Description
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPMACXZAITQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N5O20P5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This enzyme catalyzes the formation of guanosine pentaphosphate from guanosine triphosphate (GTP) and adenosine triphosphate (ATP) under conditions of amino acid starvation . The reaction conditions typically involve the presence of uncharged transfer RNA (tRNA) molecules, which activate RelA when they enter the A site of the ribosome due to a shortage of the required amino acid .
Industrial Production Methods: recombinant DNA technology and bacterial fermentation could potentially be employed to produce this compound on a larger scale by harnessing the natural biosynthetic pathways of bacteria .
Chemical Reactions Analysis
Hydrolysis by GPP Phosphohydrolase
The enzyme guanosine pentaphosphate phosphohydrolase (GPP) converts pppGpp to ppGpp (guanosine tetraphosphate) via hydrolysis of its 5'-γ-phosphate :
Kinetic parameters for GPP activity :
| Substrate | (s⁻¹) | |
|---|---|---|
| pppGpp | 0.13 mM | 0.023 |
| Polyphosphate | 0.5 nM | 1.1 |
GPP exhibits a 260,000-fold higher catalytic efficiency () for polyphosphate than for pppGpp, suggesting evolutionary specialization .
Inhibition of Guanosine Kinase (Gsk)
ppGpp binds to guanosine kinase (Gsk) with a of 100 nM, inhibiting its ability to phosphorylate guanosine or inosine . This interaction restructures Gsk’s N- and C-termini, inducing tetramerization and reducing purine nucleotide synthesis .
Cooperativity with Nucleosides
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ppGpp enhances Gsk’s affinity for guanosine ( improves from 8 μM to 0.5 μM) .
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Pre-binding of guanosine increases ppGpp’s inhibitory potency, indicating a counter-competitive mechanism .
Inhibition of Polyphosphate Hydrolysis
pppGpp acts as a potent inhibitor of exopolyphosphatase (PPX), blocking polyphosphate (polyP) degradation during nutrient stress :
| Inhibitor | (μM) |
|---|---|
| pppGpp | 10 |
| ppGpp | 200 |
This inhibition stabilizes polyP accumulation, which is critical for bacterial survival under stress .
RNA Polymerase Binding
pppGpp binds the RNA polymerase (RNAP) secondary channel near the catalytic center, altering promoter selectivity. Structural studies show ppGpp stabilizes a “trapped” RNAP conformation, reducing transcription initiation at ribosomal promoters .
Synergy with DksA
The transcriptional regulator DksA enhances ppGpp’s effects by coordinating Mg²⁺ ions at RNAP’s active site, amplifying inhibition of stable RNA synthesis .
Kinetic Parameters of Key Reactions
| Reaction | Enzyme | Parameter | Value |
|---|---|---|---|
| pppGpp → ppGpp | GPP | 0.13 mM | |
| 0.023 s⁻¹ | |||
| PolyP hydrolysis inhibition | PPX | (pppGpp) | 10 μM |
| Gsk inhibition by ppGpp | Gsk | 100 nM |
Role in Transcriptional Regulation
pppGpp and ppGpp directly modulate transcription by:
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Inhibiting ribosomal RNA synthesis via RNAP destabilization .
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Activating amino acid biosynthesis operons (e.g., hisG, livJ) through promoter-specific effects .
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Indirectly upregulating stress-response genes (e.g., σ⁵⁴-dependent promoters) by reallocating RNAP .
Metabolic Consequences in E. coli
Scientific Research Applications
Guanosine pentaphosphate (pppGpp), along with guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp, are alarmone nucleotides involved in the stringent response in bacteria, plants, and algae . These nucleotides play a crucial role in regulating various cellular processes under stress conditions .
(p)ppGpp Function and Implications
(p)ppGpp in Stress Response When bacteria face a shortage of amino acids or other stressors like carbon and phosphate starvation, (p)ppGpp accumulation inhibits RNA synthesis, decreasing translation to conserve amino acids . Simultaneously, it upregulates genes involved in stress response, such as those for amino acid uptake and biosynthesis .
(p)ppGpp in Plants In plants, (p)ppGpp regulates growth, development, and stress acclimation, particularly under nitrogen limitation . It modulates plastid gene expression, influencing photosynthesis, nutrient remobilization, and immunity .
Impact on Chloroplast Activity
(p)ppGpp is a pivotal regulator of chloroplast activity, necessary for acclimation to nitrogen starvation in plants . It helps remodel the photosynthetic electron transport chain to downregulate photosynthetic activity and protect against oxidative stress . (p)ppGpp also couples chloroplastic and nuclear gene expression during nitrogen starvation .
Effects on Photosynthesis
(p)ppGpp accumulation inhibits chloroplast gene expression, leading to a significant drop in photosynthetic capacity . This is accompanied by a reorganization of the thylakoid system into super grana .
(p)ppGpp and Antibiotic Tolerance
(p)ppGpp-Mediated Antibiotic Tolerance Guanosine tetra- and pentaphosphate increase antibiotic tolerance by reducing reactive oxygen species (ROS) production in Vibrio cholerae . (p)ppGpp-mediated suppression of central metabolism and iron uptake reduces antibiotic-induced oxidative stress .
(p)ppGpp and Iron Uptake During antibiotic exposure, (p)ppGpp accumulation represses FbpA expression, reducing intracellular free iron, which is required for ROS-generating Fenton reaction .
(p)ppGpp Detection and Study
RNA-Based Fluorescent Sensors RNA-based fluorescent sensors enable direct monitoring of cellular (p)ppGpp accumulation in living cells, which is critical for understanding the mechanism of bacterial stringent response . These sensors, engineered by conjugating a (p)ppGpp-specific riboswitch with a fluorogenic RNA aptamer (Broccoli), allow for unprecedented insights into cell-to-cell variation and cellular dynamics of (p)ppGpp levels under different nutritional conditions .
Selectivity and Detection Range These sensors can be activated by either guanosine tetraphosphate (ppGpp) or this compound (pppGpp), and exhibit no fluorescence activation in the presence of NTPs, guanine, or phosphoribosyl pyrophosphate (PRPP), showing high selectivity towards (p)ppGpp .
(p)ppGpp and Bacterial Growth
(p)ppGpp in Resource Allocation (p)ppGpp plays a significant role in regulating bacterial growth by governing global resource allocation . Increased (p)ppGpp levels limit ribosome synthesis, while decreased levels limit the expression of metabolic proteins, both resulting in non-optimal resource allocation .
(p)ppGpp as an Antibiofilm Target
Mechanism of Action
Guanosine pentaphosphate exerts its effects by binding to and modulating the activity of RNA polymerase, the enzyme responsible for synthesizing RNA from a DNA template . This binding inhibits the synthesis of ribosomal RNA and transfer RNA, thereby reducing protein synthesis and conserving amino acids during nutrient deprivation . Additionally, this compound regulates the expression of genes involved in stress responses, such as those for amino acid uptake and biosynthesis .
Comparison with Similar Compounds
pppGpp vs. ppGpp
Structural Differences :
- pppGpp : Contains five phosphate groups (5′-triphosphate-3′-diphosphate).
- ppGpp : Contains four phosphate groups (5′-diphosphate-3′-diphosphate).
Functional Differences :
- Gene Regulation :
- Both pppGpp and ppGpp stimulate ara, lac, and trp operons and inhibit the arg operon in E. coli. However, ppGpp is specifically required for operon stimulation, as shown using the hydrolysis-resistant analog pcppGpp (β-γ methylenyl-pppGpp), which retains arg operon inhibition but lacks stimulatory effects .
- pppGpp is hydrolyzed to ppGpp in vivo by pppGpp phosphohydrolase, which regulates their relative concentrations .
Table 1: Effects of pppGpp and ppGpp on E. coli Operons
- Enzyme Interactions: Streptomyces antibioticus guanosine pentaphosphate synthetase I (GPSI) synthesizes pppGpp and exhibits polynucleotide phosphorylase activity, unlike E. coli enzymes .
Dinucleotide Polyphosphates (e.g., Gp5G)
Dithis compound (Gp5G) differs structurally from pppGpp as it contains two guanosine moieties linked by five phosphates. While pppGpp regulates transcription, dinucleotides like Gp5G may have distinct roles in signaling or stress responses, though mechanistic details remain less explored .
Cyclic Nucleotides (e.g., c-di-GMP)
Unlike linear (p)ppGpp, cyclic di-GMP (c-di-GMP) regulates bacterial motility and biofilm formation. In Alphaproteobacteria, (p)ppGpp and c-di-GMP antagonistically control cell cycle progression, highlighting divergent evolutionary roles of phosphorylated guanosines .
Metabolic Regulation and Cross-Species Variability
- Synthesis Requirements: The 3′-OH group of tRNA’s terminal adenosine is essential for (p)ppGpp synthesis, emphasizing tRNA-ribosome interactions in alarmone production .
- Hydrolysis Pathways : E. coli pppGpp phosphohydrolase specifically hydrolyzes pppGpp to ppGpp, ensuring tight metabolic control .
- Species-Specific Functions :
- In Streptomyces, polynucleotide phosphorylase (PNPase) activity is modulated by (p)ppGpp, unlike in E. coli, where PNPase is unaffected .
Q & A
Q. What is the primary role of guanosine pentaphosphate (ppGpp) in bacterial physiology, and how is its synthesis regulated?
ppGpp acts as a central signaling molecule in the bacterial stringent response, triggered during amino acid starvation. It inhibits RNA polymerase activity, redirecting cellular resources from growth to stress survival. Synthesis is mediated by RelA synthetase, which detects uncharged tRNA in the ribosome A-site . Degradation involves SpoT hydrolase in E. coli. Experimental validation often uses relA mutants (incapable of ppGpp synthesis) to study phenotypic consequences like impaired stress survival .
Q. Which analytical methods are recommended for detecting and quantifying ppGpp levels in bacterial cultures?
- Radiolabeling : Incorporation of P-labeled phosphate into nucleotide extracts, followed by thin-layer chromatography (TLC) .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity, especially when coupled with stable isotope-labeled internal standards .
- Enzymatic Assays : RelA/SpoT activity can be measured in vitro using purified enzymes and GTP/GDP substrates .
Q. How does ppGpp influence global gene expression during stress?
ppGpp binds directly to RNA polymerase, altering its promoter specificity. This shifts transcription from ribosomal RNA to stress-response genes (e.g., amino acid biosynthesis). Chromatin immunoprecipitation (ChIP) and RNA-seq are used to map ppGpp-dependent transcriptional changes .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in ppGpp’s role across bacterial species?
- Comparative Genomics : Analyze relA/spoT homologs in phylogenetically diverse species (e.g., Streptomyces vs. E. coli) to identify conserved or divergent regulatory mechanisms .
- Enzyme Kinetics : Characterize bifunctional enzymes like GPSI in Streptomyces, which exhibits both ppGpp synthesis and polynucleotide phosphorylase activity, unlike E. coli RelA .
- Phenotypic Rescue : Express heterologous relA genes in knockout strains to assess functional conservation .
Q. How can researchers address challenges in quantifying ppGpp under dynamic stress conditions?
- Rapid Sampling : Quench cultures using cold methanol to arrest metabolism instantly .
- Stable Isotope-Labeled Standards : Use C-labeled ppGpp for precise LC-MS quantification, correcting for matrix effects .
- Single-Cell Analysis : Microfluidics coupled with fluorescent reporters (e.g., relA-GFP fusions) can capture heterogeneity in ppGpp production .
Q. What are the implications of ppGpp’s interaction with nucleotide second messengers like c-di-GMP or (p)ppGpp derivatives?
Co-regulation studies require:
- Genetic Knockouts : Construct strains lacking ppGpp and other signaling enzymes (e.g., ΔrelA ΔdgcA).
- Metabolomic Profiling : Simultaneously quantify ppGpp, c-di-GMP, and GTP/GDP pools via LC-MS .
- Transcriptional Fusion Reporters : Monitor promoter activity of target genes (e.g., biofilm regulators) under dual-stress conditions .
Methodological Considerations
Q. How to design a robust experiment investigating ppGpp’s role in antibiotic persistence?
- Strain Selection : Use relA/spoT double mutants to eliminate ppGpp entirely .
- Stress Induction : Apply sub-inhibitory antibiotic doses to trigger persistence without lethality.
- Phenotypic Assays : Combine survival assays with persister cell counts (e.g., CFU post-antibiotic treatment).
- Omics Integration : Pair RNA-seq with proteomics to identify ppGpp-dependent pathways .
Q. What controls are essential when studying ppGpp-deficient mutants?
- Positive Controls : Wild-type strains subjected to identical stress (e.g., serine hydroxamate for amino acid starvation).
- Complementation Tests : Reintroduce relA on a plasmid to confirm phenotype reversibility .
- Metabolite Controls : Include internal standards in LC-MS runs to validate ppGpp detection .
Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting data on ppGpp’s impact on virulence in pathogenic bacteria?
- Context-Dependent Analysis : Assess ppGpp levels across infection models (e.g., macrophage vs. planktonic cultures).
- Host-Pathogen Transcriptomics : Compare bacterial gene expression in vivo (e.g., using dual RNA-seq) .
- Pathway-Specific Inhibitors : Use RelA inhibitors (e.g., decoyinine) to dissect ppGpp’s role in virulence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
